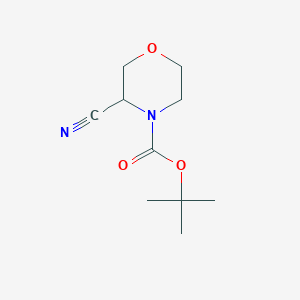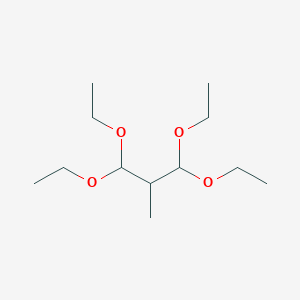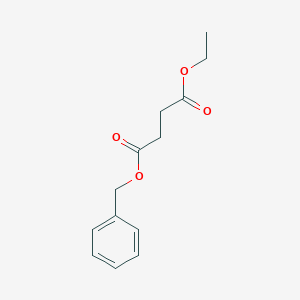
Ethyl benzyl succinate
Übersicht
Beschreibung
Ethyl benzyl succinate is a compound that is derived from succinic acid . Succinic acid is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . Ethyl benzyl succinate has a molecular formula of C13H16O4 .
Synthesis Analysis
The synthesis of ethyl benzyl succinate can be achieved through various methods. One approach involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . Another method involves the transesterification of β-keto esters . The reaction of diethyl succinate with 2 equivalents of lithium diisopropylamide and the corresponding alkyl halide can also introduce methyl, ethyl, or benzyl substituents .
Molecular Structure Analysis
The molecular structure of ethyl benzyl succinate consists of a benzyl group and an ethyl group attached to a succinate backbone . The average mass of the molecule is 236.264 Da, and the monoisotopic mass is 236.104858 Da .
Chemical Reactions Analysis
The chemical reactions involving ethyl benzyl succinate are primarily esterification reactions. For instance, succinic acid extracted from fermentation broth can be esterified with ethanol because its ester has different physico-chemical properties that aid in its purification . Another reaction involves the transesterification of β-keto esters .
Wissenschaftliche Forschungsanwendungen
Inhibition of Platelet Aggregation and Antithrombotic Properties : Ethyl benzyl succinate derivatives, specifically [2-[(omega-aminoalkoxy)phenyl]ethyl]benzenes, have been studied for their ability to inhibit platelet aggregation and protect against thrombosis in mice. This research highlights a correlation between antagonism of S2 serotonergic receptor and antithrombotic properties (R. Kikumoto et al., 1990).
Organic Synthesis : In the field of organic synthesis, Ethyl benzyl succinate has been used in the Stobbe condensation process. For example, its reaction with benzaldehyde produces benzylidene(diphenylmethylene)succinic anhydride, a compound stabilized by noncovalent pi-stacking interactions in a highly crowded molecular environment (Jin Liu & N. R. Brooks, 2002).
Agricultural Chemistry : In agriculture, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives, which include Ethyl benzyl succinate, show potential as novel succinate dehydrogenase inhibitors. These compounds exhibit enhanced fungicidal activity against wheat powdery mildew and have implications in porcine SDH research (Yuan-Hui Huang et al., 2022).
Biochemistry and Endocrinology : A study on the effect of benzyl succinate on insulin receptor function in skeletal muscle suggests that it can provide further evidence for the absence of spare high-affinity insulin receptors in skeletal muscle (A. Gumà et al., 1993).
Pharmacology : In pharmacology, the enantiomers of (S)-(+)-3-benzyl-N-[(methyl-sulfonyl)oxy]succinimide exhibit different rates of inhibition of human leukocyte elastase, suggesting potential applications in therapeutic contexts (W. Groutas et al., 1992).
Antifungal and Antibacterial Activities : Monoesters of succinic anhydride, including those with a benzyl group, demonstrate varying degrees of antifungal and antibacterial activities. The substituent attached to the benzyl group significantly influences the activity level, with iodo, chloro, methoxy, and nitro substituted monoesters showing the highest activity (M. Iqbal et al., 2014).
Metabolic Research in Alcohol Poisoning : A study on the metabolic desynchronization in severe alcohol poisoning shows that late administration of succinic acid, such as Ethyl benzyl succinate, may lead to higher mortality, underlining its significance in resuscitation and metabolic studies (Г. А. Ливанов et al., 2006).
Zukünftige Richtungen
The future directions of ethyl benzyl succinate research could involve further exploration of its synthesis methods and applications. For instance, the use of microorganisms in the bioremediation of petroleum hydrocarbons has been suggested as a potential area of research . Additionally, the transesterification of β-keto esters has been identified as a promising area for future investigation .
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-ethyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWTXNMQOXXVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335985 | |
| Record name | Ethyl benzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzyl succinate | |
CAS RN |
106478-00-6 | |
| Record name | Ethyl benzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





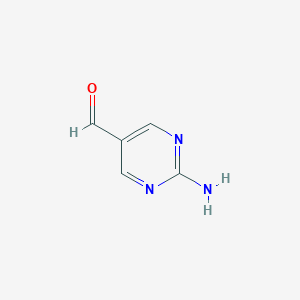
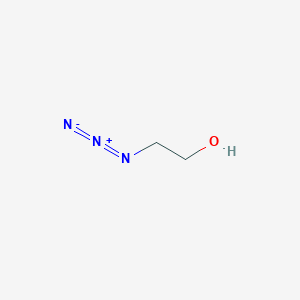
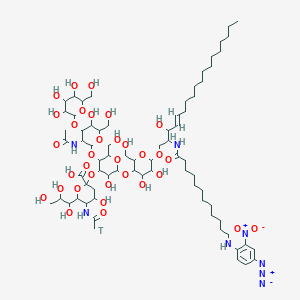
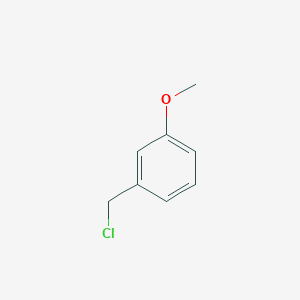

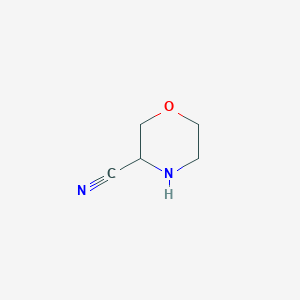
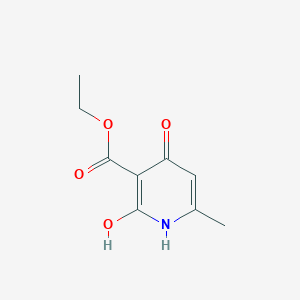

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
